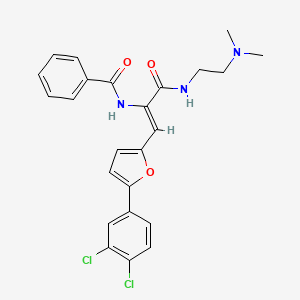
(Z)-N-(1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a useful research compound. Its molecular formula is C24H23Cl2N3O3 and its molecular weight is 472.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Leukotriene B4 Inhibitory Activity
Research has identified compounds with potential in inhibiting leukotriene B4, a substance associated with inflammatory responses. For instance, derivatives of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan have shown strong inhibition of calcium mobilization in cells, indicating their potential as anti-inflammatory agents due to their selective inhibition of the BLT2 receptor, a leukotriene receptor (Sakata et al., 2007); (Kuramoto et al., 2008).
Zinc Binding for Biological Applications
Fluorescein-based dyes with 8-aminoquinoline derivatives have been synthesized, demonstrating significant fluorescence enhancements upon binding with zinc, indicating their utility in detecting zinc ions in biological systems. These compounds are selective for zinc over other biologically relevant metal ions, showcasing their application in cellular imaging and metal ion sensing (Nolan et al., 2005).
Enaminone-Based Chemical Synthesis
Enaminone compounds have been utilized in chemical synthesis, exhibiting versatility as precursors for various chemical structures. For example, the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones has been detailed, highlighting the influence of different factors on the E-/Z-equilibrium of the resulting compounds. This research demonstrates the role of enaminones in facilitating the synthesis of complex organic molecules (Tikhomolova et al., 2023).
Antimicrobial and Anti-inflammatory Activities
Compounds with furan derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities. The studies underscore the potential of such compounds in developing new therapeutic agents with effective antiurease and antioxidant properties (Sokmen et al., 2014).
Novel Synthetic Pathways
Innovative synthetic methods have led to the creation of complex molecules, such as the development of novel furanyl derivatives with pharmacological activities from red seaweed. These compounds have shown significant anti-inflammatory and antioxidative effects, illustrating the potential of marine-derived substances in pharmacology (Makkar & Chakraborty, 2018).
Eigenschaften
IUPAC Name |
N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[2-(dimethylamino)ethylamino]-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O3/c1-29(2)13-12-27-24(31)21(28-23(30)16-6-4-3-5-7-16)15-18-9-11-22(32-18)17-8-10-19(25)20(26)14-17/h3-11,14-15H,12-13H2,1-2H3,(H,27,31)(H,28,30)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCIUPFKOOHBTN-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823180.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2823181.png)
![5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823182.png)






